molecular formula C18H11ClN6O B12203917 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12203917
M. Wt: 362.8 g/mol
InChI Key: OMECXMMYGDIPGC-UHFFFAOYSA-N
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Description

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common route includes the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, followed by cyclization and functionalization steps . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like acid chlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Adenosine A2A Receptor Antagonism

One of the primary applications of this compound lies in its role as a selective antagonist for adenosine A2A receptors. These receptors are implicated in several neurological disorders, including Parkinson's disease. Compounds with similar structures have demonstrated high affinity and selectivity for A2A receptors compared to A1 receptors, suggesting potential therapeutic benefits in treating neurodegenerative diseases .

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit significant anticancer properties. For instance:

  • Compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and cycle progression .
  • Molecular docking studies have explored the binding mechanisms of these compounds to target proteins involved in cancer proliferation .

Synthesis and Derivative Development

The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can be achieved through several methods that often involve the modification of existing pyrazole and triazole frameworks. The development of derivatives can lead to compounds with enhanced biological activities or improved pharmacological profiles .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amineSimilar pyrazole-triazole structureA2A receptor antagonist
5-Amino-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidineLacks chlorophenyl substitutionPotential anticancer activity
6-(Trifluoromethyl)-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidineTrifluoromethyl group instead of chlorophenylEnhanced metabolic stability

This table illustrates how variations in substituents can significantly impact the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Numerous studies have documented the effects of compounds similar to this compound:

  • Neuroprotective Effects : Research has shown that certain derivatives act as neuroprotective agents by modulating adenosine receptor activity .
  • Anticancer Efficacy : Studies indicate that specific derivatives can inhibit tumor growth significantly and induce apoptosis in cancer cell lines such as MCF-7 .

These findings highlight the compound's versatility and potential applications across various therapeutic areas.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol stands out due to its specific structural features, which confer high potency and selectivity as a CDK2 inhibitor. Its unique combination of a pyrazolo and triazolo moiety enhances its binding affinity and biological activity .

Biological Activity

The compound 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic molecule that has drawn significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features combine multiple aromatic and heterocyclic rings, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN6O2
  • Molecular Weight : Approximately 358.76 g/mol
  • Structural Features : The compound consists of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety substituted with a 3-chlorophenyl group and hydroxyl groups at the 1 and 3 positions of the benzene ring. This unique combination enhances its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can inhibit enzymatic activity or modulate receptor functions, leading to alterations in cellular pathways. For instance, it has been noted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines .

Anticancer Properties

Research indicates that derivatives of pyrazolo-triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HePG-2 (liver cancer)
  • Findings : Some analogs demonstrated potent cytotoxicity with IC50 values ranging from 0.3 to 24 µM against these cell lines. Notably, certain compounds induced apoptosis and inhibited tumor growth effectively .

Other Biological Activities

In addition to anticancer effects, related compounds have shown:

  • Antimicrobial Activity : Some pyrazolo derivatives exhibit antibacterial properties against pathogenic bacteria.
  • Antiparasitic and Antifungal Effects : Certain structural analogs have been reported to possess significant antifungal and antiparasitic activities .

Comparative Analysis of Biological Activity

CompoundActivity TypeCell LineIC50 Value (µM)Reference
Compound AAnticancerMCF-70.3
Compound BAnticancerHCT1167.60
Compound CAntibacterialVariousN/A
Compound DAntifungalVariousN/A

Case Studies

  • Antiproliferative Activity Study : A study evaluated the cytotoxic effects of various pyrazolo derivatives on MCF-7 cells using the MTT assay. The results indicated that specific substitutions significantly enhanced activity compared to non-substituted compounds .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of these compounds with target proteins such as EGFR and VEGFR2, suggesting that modifications in the structural scaffold can lead to improved selectivity and potency against cancer targets .

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-12-4-2-5-13(8-12)25-17-15(9-21-25)18-22-16(23-24(18)10-20-17)11-3-1-6-14(26)7-11/h1-10,26H

InChI Key

OMECXMMYGDIPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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